molecular formula C17H18O4 B13690381 Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate

Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate

Cat. No.: B13690381
M. Wt: 286.32 g/mol
InChI Key: CKSYJXZYTDJQSB-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate can be achieved through several methods. One common approach involves the esterification of 3-hydroxy-3-(3-phenoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of enzymatic methods. For example, racemic ethyl 3-hydroxy-3-phenylpropionate can be converted to optically active ethyl 3-hydroxy-3-phenylpropionate and its esters using lipases with acyl donors . This method is advantageous for producing enantiomerically pure compounds, which are often required in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-oxo-3-(3-phenoxyphenyl)propanoate.

    Reduction: 3-hydroxy-3-(3-phenoxyphenyl)propanol.

    Substitution: 3-hydroxy-3-(substituted phenyl)propanoate.

Scientific Research Applications

Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-hydroxy-3-phenylpropanoate: Lacks the phenoxy group, making it less complex.

    Ethyl 3-(2-hydroxyphenyl)propanoate: Has a hydroxyl group on the phenyl ring, altering its reactivity.

    Ethyl benzoate: A simpler ester with a benzene ring, used primarily in fragrances.

Uniqueness

Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate is unique due to the presence of both a phenoxy and a phenyl group, which confer distinct chemical and physical properties. This structural complexity makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in the study of molecular interactions.

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate

InChI

InChI=1S/C17H18O4/c1-2-20-17(19)12-16(18)13-7-6-10-15(11-13)21-14-8-4-3-5-9-14/h3-11,16,18H,2,12H2,1H3

InChI Key

CKSYJXZYTDJQSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)OC2=CC=CC=C2)O

Origin of Product

United States

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